[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium
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Overview
Description
[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium is a chiral compound with significant importance in organic chemistry It is characterized by its unique structure, which includes a hydroxy group, a phenyl group, and a tert-butoxycarbonyl group attached to a propan-2-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid, tert-butyl alcohol, and appropriate amines.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through esterification or amidation reactions.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired enantiomer.
Final Conversion: The resolved intermediate undergoes further chemical transformations, such as hydrolysis and protection-deprotection steps, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification Techniques: Employing advanced purification techniques like chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Synthetic Organic Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of [(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium involves its interaction with specific molecular targets. The hydroxy group and the phenyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S)-1-hydroxy-3-phenyl-1-methoxycarbonyl-propan-2-yl]azanium
- [(1R,2S)-1-hydroxy-3-phenyl-1-ethoxycarbonyl-propan-2-yl]azanium
- [(1R,2S)-1-hydroxy-3-phenyl-1-isopropoxycarbonyl-propan-2-yl]azanium
Uniqueness
[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium is unique due to its specific tert-butoxycarbonyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[(2S,3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxo-1-phenylbutan-2-yl]azanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)12(16)11(15)9-10-7-5-4-6-8-10/h4-8,11-12,16H,9,15H2,1-3H3/p+1/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPFEPDHSLWUED-NWDGAFQWSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1)[NH3+])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]([C@H](CC1=CC=CC=C1)[NH3+])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427327 |
Source
|
Record name | (2S,3R)-4-tert-Butoxy-3-hydroxy-4-oxo-1-phenylbutan-2-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119626-06-1 |
Source
|
Record name | (2S,3R)-4-tert-Butoxy-3-hydroxy-4-oxo-1-phenylbutan-2-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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